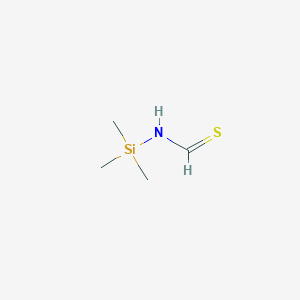
N-(Trimethylsilyl)methanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Trimethylsilyl)methanethioamide is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a methanethioamide moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Trimethylsilyl)methanethioamide can be synthesized through the reaction of methanethioamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the trimethylsilyl derivative by neutralizing the hydrochloric acid byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(Trimethylsilyl)methanethioamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to yield methanethioamide and trimethylsilanol.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and acids or bases for hydrolysis reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, hydrolysis yields methanethioamide and trimethylsilanol, while oxidation may produce sulfoxides or sulfones.
Scientific Research Applications
N-(Trimethylsilyl)methanethioamide has diverse applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in drug development, particularly in modifying pharmacokinetic properties of therapeutic agents.
Mechanism of Action
The mechanism of action of N-(Trimethylsilyl)methanethioamide involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group for sensitive functional groups during chemical synthesis, preventing unwanted side reactions. Additionally, the sulfur atom in the methanethioamide moiety can participate in nucleophilic or electrophilic reactions, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methanethioamide: The parent compound without the trimethylsilyl group.
Trimethylsilyl Chloride: A reagent used in the synthesis of silylated derivatives.
Thioacetamide: A sulfur analog of acetamide with similar reactivity.
Uniqueness
N-(Trimethylsilyl)methanethioamide is unique due to the presence of the trimethylsilyl group, which imparts increased volatility and stability compared to its non-silylated counterparts. This makes it particularly useful in analytical applications and as a protecting group in synthetic chemistry .
Properties
CAS No. |
58065-66-0 |
|---|---|
Molecular Formula |
C4H11NSSi |
Molecular Weight |
133.29 g/mol |
IUPAC Name |
N-trimethylsilylmethanethioamide |
InChI |
InChI=1S/C4H11NSSi/c1-7(2,3)5-4-6/h4H,1-3H3,(H,5,6) |
InChI Key |
BPASVHIRBZGNGI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NC=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















